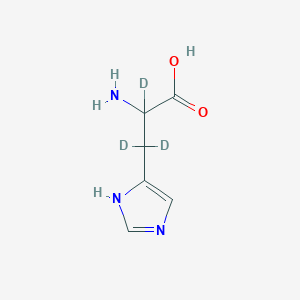
N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride
Vue d'ensemble
Description
N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride, also known as PPDA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPDA is a small molecule that is synthesized through a multi-step process, and it has been shown to have promising effects on various biological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride is involved in various synthesis processes. For example, it can be a product of reactions involving secondary amines like pyrrolidine with other compounds. These reactions have been explored for the synthesis of compounds like triazolopyridazine, which are of interest in medicinal chemistry and material science (Peet, 1984).
Chemical Transformations : The compound plays a role in chemical transformations. For instance, its derivatives, such as those involving the amine-constrained pyridazinone structure, are significant in developing pharmacologically active compounds (Sundar et al., 2011).
Role in Heterocyclic Chemistry : It's a part of the larger group of nitrogen-containing heterocyclic compounds like pyrroles and pyridines. These compounds are crucial in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).
Biological and Pharmaceutical Research
Potential in Drug Discovery : Derivatives of this compound show potential in drug discovery, such as in the creation of histamine H₃ receptor antagonists (Sundar et al., 2011).
Applications in Medicinal Chemistry : The compound and its derivatives are being explored in medicinal chemistry for their potential to interact with various biological targets, offering new avenues for therapeutic agent design (Anderson & Liu, 2000).
Chemical Reactivity for Biological Applications : The reactivity of this compound derivatives is being studied for the development of new compounds with potential biological activities, such as in the synthesis of aminomethyl and imino derivatives (Schmid et al., 2006).
Propriétés
IUPAC Name |
N-pyrrolidin-3-ylpyridazin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-8(12-10-4-1)11-7-3-5-9-6-7;;/h1-2,4,7,9H,3,5-6H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEVYISSJUEFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)





![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
